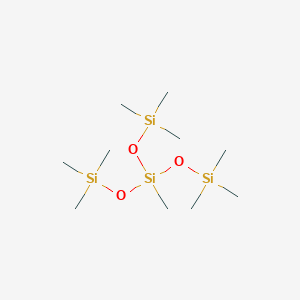
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, also known as MOICC, is a chemical compound with potential applications in scientific research. This compound has been studied for its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been shown to increase the levels of dopamine and norepinephrine in the brain, which could have potential applications in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, there are also limitations to using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments. For example, it can be difficult to obtain high yields of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile using certain synthesis methods, which can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile. One area of research could focus on further understanding the mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could lead to the development of new treatments for a variety of diseases. Another area of research could focus on developing new synthesis methods for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could make it more readily available for research purposes. Additionally, research could focus on developing new applications for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in fields such as biochemistry and pharmacology.
Métodos De Síntesis
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and potassium cyanide. This reaction results in the formation of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile with a yield of around 60-70%. Other methods include the reaction of 2-amino-3-methylisoquinoline with potassium permanganate and potassium cyanide, and the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and acetic anhydride.
Aplicaciones Científicas De Investigación
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
16281-21-3 |
|---|---|
Nombre del producto |
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)11(7-12)13(8)14/h2-6H,1H3 |
Clave InChI |
XZWPJJVQTWKWTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)


![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)



![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)


